- Transition metals in organic synthesis. Part 87. An efficient palladium-catalyzed route to 2-oxygenated and 2,7-dioxygenated carbazole alkaloids - total synthesis of 2-methoxy-3-methylcarbazole, glycosinine, clausine L, mukonidine, and clausine VSynlett, 2008, (12), 1870-1876,
Cas no 92248-06-1 (Bis(3-methoxyphenyl)amine)
Bis(3-methoxyphenyl)amine Properties
Names and Identifiers
-
- Bis(3-methoxyphenyl)amine
- 3-Methoxy-N-(3-methoxyphenyl)aniline
- 3,3'-dimethoxydiphenylamine
- 3-methoxy-N-(3-methoxyphenyl)benzenamine
- Bis-(3-methoxy-phenyl)-amin
- di(3-methoxyphenyl)amine
- di-(m-methoxyphenyl)amine
- SUTJWELGLJHXGI-UHFFFAOYSA-N
- N-(3-Methoxyphenyl)-3-methoxyaniline
- AK123449
- AX8247627
- X6608
- Benzenamine, 3-methoxy-N-(3-methoxyphenyl)-
- 3-Methoxy-N-(3-methoxyphenyl)benzenamine (ACI)
- Diphenylamine, 3,3′-dimethoxy- (6CI, 7CI)
- AKOS016011823
- SB80175
- C77155
- AS-65764
- CS-0150329
- MFCD23703137
- 92248-06-1
- DTXSID20578736
- DA-00810
- SCHEMBL1085867
- +Expand
-
- MFCD23703137
- SUTJWELGLJHXGI-UHFFFAOYSA-N
- 1S/C14H15NO2/c1-16-13-7-3-5-11(9-13)15-12-6-4-8-14(10-12)17-2/h3-10,15H,1-2H3
- O(C)C1C=C(NC2C=C(OC)C=CC=2)C=CC=1
Computed Properties
- 229.11000
- 1
- 3
- 4
- 229.110278721g/mol
- 17
- 200
- 0
- 0
- 0
- 0
- 0
- 1
- 3.8
- 30.5
Experimental Properties
- 3.52040
- 30.49000
Bis(3-methoxyphenyl)amine Security Information
Bis(3-methoxyphenyl)amine Customs Data
- 2922299090
-
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Bis(3-methoxyphenyl)amine Price
Bis(3-methoxyphenyl)amine Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
- Regioselective Synthesis of Oxygenated Carbazoles2006, , ,,
Synthetic Circuit 3
- Selective one-pot synthesis of symmetrical and unsymmetrical di- and triarylamines with a ligandless copper catalytic systemChemical Communications (Cambridge, 2012, 48(51), 6408-6410,
Synthetic Circuit 4
1.2 Reagents: Potassium carbonate Solvents: Acetone ; 12 h, reflux
- Palladium-catalyzed synthesis of natural and unnatural 2-, 5-, and 7-oxygenated carbazole alkaloids from N-arylcyclohexane enaminonesMolecules, 2013, 18, 10334-10351,
Synthetic Circuit 5
- The use of hydroxylamine hydrochloride in the Chan-Lam reaction: a simple access to symmetric diarylaminesSynlett, 2009, (19), 3198-3200,
Synthetic Circuit 6
1.2 Reagents: Water
- Arylamine compound, and composition for forming hole transporting layer for perovskite solar cell, World Intellectual Property Organization, , ,
Synthetic Circuit 7
- Synthesis of 1,5-bifunctional organolithium reagents by a double directed ortho-metalation: Direct transformation of esters into 1,8-dimethoxy-acridinium saltsTetrahedron, 2018, 74(38), 5486-5493,
Synthetic Circuit 8
- "On Water'' Promoted Ullmann-Type C-N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of AminophenolsJournal of Organic Chemistry, 2018, 83(14), 7347-7359,
Synthetic Circuit 9
- Impact of Methoxy Substituents on Thermally Activated Delayed Fluorescence and Room-Temperature Phosphorescence in All-Organic Donor-Acceptor SystemsJournal of Organic Chemistry, 2019, 84(7), 3801-3816,
Synthetic Circuit 10
1.2 Reagents: Tri-tert-butylphosphine Catalysts: Tris(dibenzylideneacetone)dipalladium ; rt → 100 °C; 24 h, 100 °C
- Pyrene-containing compound, preparation method and organic light-emitting device (OLED), China, , ,
Synthetic Circuit 11
- Acylaminoalkyl aryl- and diarylamines as novel melatonin receptors ligands having antidepressant activity for treatment of sleep disorders, anxiety and related diseases, World Intellectual Property Organization, , ,
Synthetic Circuit 12
- Acridinium ester-containing compounds and methods of using the same for chemiluminescence-based one-color sequencing, World Intellectual Property Organization, , ,
Synthetic Circuit 13
- Thermal response fluorescent type aromatic polyether sulfone amine and preparation method thereof, China, , ,
Synthetic Circuit 14
- Preparation of hole transport materials, China, , ,
Synthetic Circuit 15
- Methods and uses of prepared melatonin ligands and their use in treatment of pain and melatonin related disorders, World Intellectual Property Organization, , ,
Synthetic Circuit 16
- Process for the synthesis of arylamines from the reaction of an aromatic compound with ammonia or a metal amide, United States, , ,
Synthetic Circuit 17
- Melatonin ligands having antidepressant activity as well as sleep inducing properties, United States, , ,
Synthetic Circuit 18
- Impact of Diradical Character on Two-Photon Absorption: Bis(acridine) Dimers Synthesized from an Allenic PrecursorJournal of the American Chemical Society, 2013, 135(1), 232-241,
Synthetic Circuit 19
- Exploring the Catalytic Reactivity of Nickel Phosphine-Phosphite ComplexesAustralian Journal of Chemistry, 2015, 68(12), 1842-1853,
Bis(3-methoxyphenyl)amine Raw materials
- 3-Methoxybenzeneboronic acid
- 3-Bromoanisole
- 3-Chloroanisole
- 2-CYCLOHEXEN-1-ONE, 3-[(3-METHOXYPHENYL)AMINO]-
- 3-Iodoanisole
Bis(3-methoxyphenyl)amine Preparation Products
Bis(3-methoxyphenyl)amine Suppliers
Bis(3-methoxyphenyl)amine Related Literature
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A. Maiti,P. F. Pagoria,A. E. Gash,T. Y. Han,C. A. Orme,R. H. Gee,L. E. Fried Phys. Chem. Chem. Phys., 2008,10, 5050-5056
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Gregory K. L. Goh CrystEngComm, 2013,15, 672-678
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3. Preparation of Ti, Ti/TiC or Ti/TiN based hollow fibres with extremely low electrical resistivity†Ronald P. H. Jong,Nieck E. Benes,Guido Mul RSC Adv., 2020,10, 31901-31908
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Daniel D'Alessio,Daniel M. Lombardo,Jamila G. Vaughan,Brian W. Skelton,Keith R. Barnard,Mark. I. Ogden Dalton Trans., 2015,44, 7163-7168
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Liqun Wang,Yiqing Wang,Arthur J. Ragauskas Analyst, 2012,137, 1319-1324
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Ren-Hau Lai Food Funct., 2010,1, 161-166
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Anil K. Debnath,R. Prasad,Ajay Singh,Soumen Samanta,Ashwini Kumar,Anil Bohra,Debarati Bhattacharya,Saibal Basu,Niraj Joshi,Dinesh K. Aswal,S. K. Gupta RSC Adv., 2015,5, 87897-87902
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Jian Jiang,Tianyu Wang,Minghua Liu Chem. Commun., 2010,46, 7178-7180
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9. Aromaticity gain increases the inherent association strengths of multipoint hydrogen-bonded arrays†Chia-Hua Wu,Yu Zhang,Krista van Rickley,Judy I. Wu Chem. Commun., 2018,54, 3512-3515
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